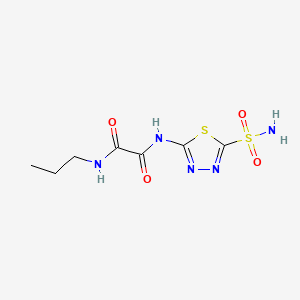sulfanylidene-lambda~5~-phosphane CAS No. 75425-86-4](/img/structure/B14456385.png)
[Bis(diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes both phosphine and sulfanylidene groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the compound throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield the corresponding phosphine oxide, while substitution reactions can produce a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism by which Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the sulfanylidene group.
Ethylenebis(diphenylphosphine): Contains an ethylene bridge instead of a methylene bridge.
Bis(diphenylphosphino)acetylene: Features an acetylene bridge, offering different reactivity.
Uniqueness
What sets Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane apart is its unique combination of phosphine and sulfanylidene groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs.
Propriétés
Numéro CAS |
75425-86-4 |
|---|---|
Formule moléculaire |
C37H31P3S |
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
bis(diphenylphosphanyl)methyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C37H31P3S/c41-40(35-27-15-5-16-28-35,36-29-17-6-18-30-36)37(38(31-19-7-1-8-20-31)32-21-9-2-10-22-32)39(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,37H |
Clé InChI |
BZUWQIYOZHAHIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
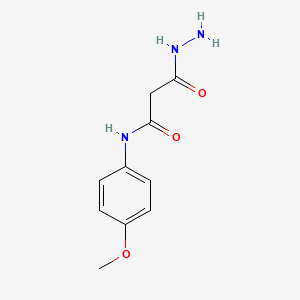
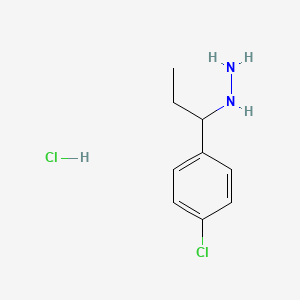

![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)

![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)

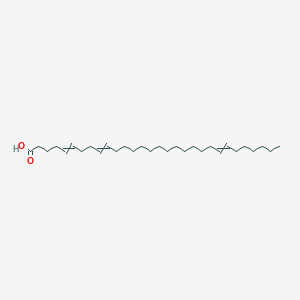
![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
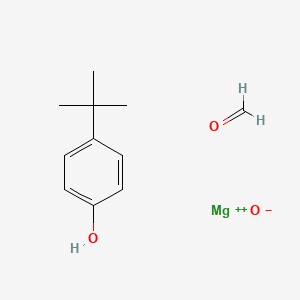
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
